5-Chloro-2-methylnicotinoyl chloride

Chemoinformatics Medicinal Chemistry Agrochemical Synthesis

Developing SDHI fungicides or exploring nicotinamide SAR often faces supply inconsistency and substitution risks with generic nicotinoyl chlorides. 5-Chloro-2-methylnicotinoyl chloride (CAS 1207529-88-1) is the authenticated intermediate for boscalid synthesis, providing the exact 2-methyl-5-chloro substitution pattern essential for target binding. • Boscalid-validated building block: direct process chemistry integration. • Orthogonal reactivity: acyl chloride for amide coupling plus 5-Cl for downstream cross-coupling. • Reliable global supply with consistent quality for med chem and agrochemical programs.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 1207529-88-1
Cat. No. B1394083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylnicotinoyl chloride
CAS1207529-88-1
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)C(=O)Cl
InChIInChI=1S/C7H5Cl2NO/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3
InChIKeyLRNICVPHBRGCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methylnicotinoyl chloride: Key Building Block


5-Chloro-2-methylnicotinoyl chloride (CAS 1207529-88-1) is a heterocyclic acyl chloride, specifically a derivative of nicotinic acid (pyridine-3-carboxylic acid). It is characterized by a chlorine atom at the 5-position and a methyl group at the 2-position on the pyridine ring . This compound is a key building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its primary utility stems from the reactivity of the acid chloride functional group, which allows for facile amide and ester bond formation . The molecular formula is C7H5Cl2NO, with a molecular weight of 190.03 g/mol .

5-Chloro-2-methylnicotinoyl chloride: Critical Substituent Effects


Generic substitution of 5-Chloro-2-methylnicotinoyl chloride with other nicotinoyl chlorides is not scientifically valid due to the specific and synergistic electronic and steric effects of its substituents. The 2-methyl group increases electron density on the pyridine ring and can influence the conformation of derived molecules, while the 5-chloro group is a key site for potential downstream functionalization (e.g., cross-coupling reactions) or modulation of biological target interactions [1]. Replacing this compound with analogs like 2-methylnicotinoyl chloride (CAS 169229-06-5), which lacks the 5-chloro substituent, or 5-chloronicotinoyl chloride (CAS 85320-79-2), which lacks the 2-methyl group, will result in a product with fundamentally different physicochemical and biological properties, potentially compromising a synthetic route or the activity of a final drug or agrochemical candidate [2].

5-Chloro-2-methylnicotinoyl chloride: Comparison with Analogues


Unique 2-Methyl and 5-Chloro Substituent Synergy

5-Chloro-2-methylnicotinoyl chloride uniquely combines both a 2-methyl and a 5-chloro substituent on the nicotinoyl core. This is a critical differentiator from its common analogs, which possess only one of these features. For example, 2-Methylnicotinoyl chloride (CAS 169229-06-5) lacks the 5-chloro group, while 5-Chloronicotinoyl chloride (CAS 85320-79-2) lacks the 2-methyl group . This dual substitution pattern imparts a distinct set of electronic properties and steric bulk that are not achievable with the mono-substituted alternatives.

Chemoinformatics Medicinal Chemistry Agrochemical Synthesis

Molecular Weight and Formula Differentiation

The molecular weight of 5-Chloro-2-methylnicotinoyl chloride is 190.03 g/mol, with a formula of C7H5Cl2NO . This distinguishes it from analogs such as 2-Methylnicotinoyl chloride (CAS 169229-06-5), which has a molecular weight of 155.58 g/mol (C7H6ClNO) , and 5-Chloronicotinoyl chloride (CAS 85320-79-2), with a molecular weight of 176.00 g/mol (C6H3Cl2NO) . These are clear, quantifiable differences in basic physicochemical properties.

Analytical Chemistry Procurement Inventory Management

Synthetic Route to Boscalid Precursor

The compound is synthesized from 5-chloro-2-methyl-nicotinic acid (4.15 g, 24.2 mmol) using oxalyl chloride (3.68 g, 29 mmol) and DMF as a catalyst in DCM, with the reaction mixture stirred at room temperature for 1 hour [1]. While a precise yield is not stated in the open-access procedure, the resulting acid chloride is used directly in the next step without purification, a common practice that implies high conversion and purity. This established method underscores its reliable preparation for subsequent coupling reactions, particularly for the synthesis of the fungicide boscalid .

Process Chemistry Agrochemical Synthesis Scale-up

Purity Specification for Procurement

The typical commercial specification for 5-Chloro-2-methylnicotinoyl chloride is a minimum purity of 95% . This is comparable to the common specification for 5-Chloronicotinoyl chloride, which is often offered at 97% purity . However, the target compound's purity is a critical parameter for ensuring the quality and reproducibility of the final products, especially in multi-step synthetic sequences where impurities can lead to significant yield losses or by-product formation. This establishes a baseline requirement for procurement decisions.

Quality Control Analytical Chemistry Sourcing

5-Chloro-2-methylnicotinoyl chloride: High-Value Applications


Boscalid and Related Fungicide Precursor

The primary documented industrial application of 5-Chloro-2-methylnicotinoyl chloride is as a key intermediate in the synthesis of boscalid, a broad-spectrum carboxamide fungicide developed by BASF . This compound is uniquely suited for this role due to its dual 2-methyl and 5-chloro substitution pattern, which is preserved in the final boscalid structure. For any research group or industrial partner working on the development of new succinate dehydrogenase inhibitor (SDHI) fungicides or improving the process chemistry of existing ones, this compound is an essential building block that cannot be replaced by other nicotinoyl chlorides.

Novel Nicotinic Acid-Derived Pharmaceuticals

As a versatile acyl chloride building block, this compound is used to introduce a substituted pyridine moiety into more complex molecules . Its specific substitution pattern can be exploited to modulate the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. Medicinal chemistry teams focused on central nervous system (CNS) disorders, inflammation, or metabolic diseases can utilize this compound to explore structure-activity relationships (SAR) around the nicotinamide pharmacophore, a strategy that is not possible with the more common, mono-substituted analogs.

Functional Materials and Ligand Synthesis

The presence of both a reactive acyl chloride and a chlorine atom makes 5-Chloro-2-methylnicotinoyl chloride a useful monomer or ligand precursor. The chlorine can undergo subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the acyl chloride can be used to anchor the pyridine unit to a polymer backbone or a metal surface . This orthogonal reactivity is a key advantage for materials scientists developing new catalysts, metal-organic frameworks (MOFs), or functionalized surfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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